molecular formula C8H9ClN2O3S B2617961 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride CAS No. 2095409-15-5

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride

Cat. No.: B2617961
CAS No.: 2095409-15-5
M. Wt: 248.68
InChI Key: BMBLRLKXXYBNOI-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride is a chemical compound with the molecular formula C8H8N2O3S·HCl It is known for its unique structure, which includes a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazine derivatives.

Scientific Research Applications

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazine ring system but differs in its functional groups and overall structure.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Another related compound with a similar core structure but distinct chemical properties.

Uniqueness

7-Amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

7-amino-1,1-dioxo-4H-1λ6,4-benzothiazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S.ClH/c9-5-1-2-6-7(3-5)14(12,13)4-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBLRLKXXYBNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1(=O)=O)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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